
Echistatin
Übersicht
Beschreibung
Echistatin is a short disintegrin isolated from the venom of the saw-scaled viper, Echis carinatus . It is a 49-residue protein stabilized by four disulfide bonds and contains a conserved arginine-glycine-aspartic acid (RGD) motif . This compound is known for its potent inhibitory effects on platelet aggregation and its potential anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Echistatin can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The linear peptide is assembled on a resin, followed by cleavage and purification . The purified peptide is then subjected to oxidative folding to form the correct disulfide bonds, resulting in the active form of this compound .
Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector and introduced into a suitable host, such as Escherichia coli. The expressed protein is then purified using chromatographic techniques, including gel filtration and reverse-phase high-pressure liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Structural Dynamics and Disulfide Bond Conformation
Biophysical analyses revealed echistatin’s structural stability and flexibility:
-
Secondary structure : Dominated by β-turns (45%) and β-sheets (20%), with no α-helix .
-
Disulfide bonds : Three adopt all-gauche conformations, while Cys²⁰–Cys³⁹ adopts a trans-gauche-gauche conformation .
-
Thermal stability : Irreversible conformational changes occur above 40°C, linked to β-sheet disruption .
Parameter | NMR Data | X-ray (Chain A) | X-ray (Chain B) |
---|---|---|---|
Cα(R²⁴)–Cα(D²⁶) | 6.2 ± 0.75 Å | 6.5 Å | 5.8 Å |
Cβ(R²⁴)–Cβ(D²⁶) | 8.2 ± 1.1 Å | 8.6 Å | 6.0 Å |
Cζ(R²⁴)–Cγ(D²⁶) | 12.3 ± 0.7 Å | 12.4 Å | 4.8 Å |
Table 2: Structural metrics of this compound’s RGD loop .
RGD Loop and C-Terminal Interactions
The RGD motif (Arg²⁴-Gly²⁵-Asp²⁶) resides in a mobile loop critical for integrin binding. Key interactions include:
-
Hydrogen bonding : Asp³⁰ side chain forms hydrogen bonds with Asn⁴² amide proton (2.8 Å) .
-
C-terminal tail role : Truncation of the C-terminal HKGPAT sequence reduced integrin inhibition by 6.4–18.6-fold .
Integrin | IC₅₀ (Wild-Type) | IC₅₀ (ΔHKGPAT Mutant) | Fold Change |
---|---|---|---|
αvβ3 | 3.2 nM | 20.7 nM | 6.4× |
αIIbβ3 | 5.1 nM | 35.7 nM | 7.0× |
α5β1 | 0.57 nM | 14.7 nM | 18.6× |
Table 3: C-terminal truncation effects on integrin inhibition .
Conformational Flexibility and Integrin Binding
This compound’s integrin-binding loop exhibits hinge-like motions (30° amplitude) mediated by residues Trp²⁰, His²⁷, and Tyr²⁸ . Molecular docking revealed:
These interactions explain this compound’s broad integrin affinity:
Integrin | IC₅₀ (nM) |
---|---|
αvβ3 | 0.46 |
α5β1 | 0.57 |
αIIbβ3 | 0.90 |
Table 4: Integrin inhibition profile of native this compound .
Mutagenesis and Functional Insights
Substitutions at Arg²⁴ highlighted its role in binding:
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Echistatin has been identified as a potential anticancer agent due to its ability to inhibit cell migration and proliferation in various cancer cell lines.
- Mechanism of Action : this compound binds to integrins, specifically αIIbβ3 and α5β1, disrupting their function. This inhibition is crucial for cancer cell migration and metastasis. Studies have shown that this compound can inhibit vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 103.2 nM, and it can also inhibit the migration of melanoma (A375), glioblastoma (U373MG), and pancreatic cancer (Panc-1) cells with IC50 values of 1.5 nM, 5.7 nM, and 154.5 nM respectively .
- Case Studies : Research indicates that modifying the C-terminal region of this compound can enhance its binding affinity to integrins, thus improving its anticancer efficacy. For instance, mutations in the C-terminal residues have resulted in significant changes in inhibitory potency against different integrins .
Bone Health Applications
This compound has shown promise in preventing bone loss, particularly in models of osteoporosis induced by ovariectomy.
- In Vivo Studies : In a study involving ovariectomized mice, this compound was infused at a rate of 0.36 μg/h·g body weight for four weeks. The results demonstrated complete prevention of cancellous bone loss in the distal femora . this compound's binding affinity for β3 integrins plays a crucial role in inhibiting osteoclast activity, which is responsible for bone resorption.
- Therapeutic Potential : The findings suggest that this compound could be developed as a therapeutic agent for managing osteoporosis and other conditions associated with excessive bone resorption .
Imaging Applications
This compound's ability to selectively bind to specific integrins makes it an excellent candidate for use in imaging applications.
- Integrin Targeting : this compound can be labeled with radioactive isotopes for use in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). For example, this compound derivatives have been utilized to visualize αvβ3 integrin expression in tumors, providing valuable information for cancer diagnosis and treatment planning .
- Clinical Relevance : In clinical studies involving medullary thyroid carcinoma (MTC), this compound-based radioligands demonstrated effective targeting of somatostatin receptors, highlighting its potential utility in peptide receptor scintigraphy and targeted radiotherapy .
Summary Table of Applications
Application Area | Mechanism/Action | Key Findings/IC50 Values |
---|---|---|
Anticancer | Inhibition of integrin-mediated cell migration | HUVEC proliferation: IC50 = 103.2 nM |
A375 migration: IC50 = 1.5 nM | ||
Bone Health | Inhibition of osteoclast activity | Prevents OVX-induced bone loss |
Imaging | Targeting αvβ3 integrin for visualization | Effective in detecting MTC lesions |
Wirkmechanismus
Echistatin exerts its effects by binding to integrins, specifically the αIIbβ3 integrin on platelets . This binding inhibits platelet aggregation and thrombus formation. In cancer cells, this compound inhibits cell migration and proliferation by disrupting integrin-mediated signaling pathways . The RGD motif in this compound is crucial for its interaction with integrins .
Vergleich Mit ähnlichen Verbindungen
Echistatin is compared with other disintegrins, such as:
Trigramin: Isolated from the venom of the green tree viper, Trimeresurus gramineus.
Vipera anatolica disintegrin: Derived from the venom of Vipera anatolica.
Uniqueness: this compound is unique due to its high affinity for integrins and its potent inhibitory effects on platelet aggregation and cancer cell migration . Its specific C-terminal tail structure also contributes to its distinct biological activities .
Biologische Aktivität
Echistatin is a polypeptide derived from the venom of the saw-scaled viper (Echis carinatus), recognized for its potent biological activities, particularly as an integrin antagonist. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound consists of 49 amino acids with four disulfide bonds, forming a compact structure that facilitates its interaction with integrins. The peptide is characterized by the RGD (arginine-glycine-aspartic acid) sequence, which is crucial for binding to integrins such as αvβ3, αIIbβ3, and α5β1. These interactions inhibit various cellular processes including platelet aggregation and tumor cell migration.
Binding Affinity
This compound exhibits high affinity for integrins, with a binding constant (Kd) of approximately 0.5 nM for αvβ3 integrin . Its inhibitory effects on cell adhesion and migration have been quantified with IC50 values ranging from nanomolar to micromolar concentrations depending on the specific integrin and cell type involved .
Inhibition of Platelet Aggregation
This compound is primarily noted for its ability to inhibit platelet aggregation. It effectively prevents fibrinogen-dependent aggregation stimulated by various agonists, including ADP and thrombin. The IC50 values for these activities have been reported as follows:
Agonist | IC50 (M) |
---|---|
ADP | |
Thrombin | Not specified |
Epinephrine | Not specified |
Collagen | Not specified |
Platelet-activating factor | Not specified |
Substitutions in the RGD sequence have shown varying effects on inhibitory potency, emphasizing the importance of specific amino acids in maintaining biological activity .
Anticancer Activity
Recent studies have explored this compound's potential in cancer therapy. For instance, a combination treatment of this compound with cisplatin demonstrated enhanced apoptotic effects on MDA-MB-231 breast cancer cells compared to either agent alone. The combination significantly reduced cell viability and increased apoptosis rates, indicating a synergistic effect .
Key Findings from Case Studies
- Study on MDA-MB-231 Cells : The combination of this compound (10 ng/mL) and cisplatin (25 or 50 μM) resulted in reduced cell viability to 85% and 52% respectively compared to controls .
- Integrin Inhibition : this compound inhibited VEGF-induced proliferation in human umbilical vein endothelial cells (HUVECs) with an IC50 of 103.2 nM, showcasing its antiangiogenic properties .
Applications in Bone Health
This compound has been investigated for its role in preventing bone loss associated with osteoporosis. In ovariectomized mice and rats, this compound administration effectively prevented cancellous bone loss without adversely affecting other physiological parameters such as uterine weight or body mass. Its infusion maintained serum concentrations that preserved bone turnover at normal levels .
Summary of Biological Activities
The following table summarizes the key biological activities and findings related to this compound:
Activity | Description | IC50/Effect |
---|---|---|
Platelet Aggregation | Inhibits aggregation induced by ADP | M |
Cancer Cell Apoptosis | Enhances apoptosis in breast cancer cells with cisplatin | Significant increase in apoptosis rates |
Antiangiogenic Effects | Inhibits HUVEC proliferation | IC50 = 103.2 nM |
Bone Loss Prevention | Prevents bone loss in ovariectomized models | Effective at low doses |
Eigenschaften
IUPAC Name |
(4S)-4-amino-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C217H349N71O74S9/c1-11-102(4)166(282-210(358)167(105(7)290)281-155(299)88-241-175(323)122(53-56-159(304)305)257-180(328)116(37-17-22-61-220)253-187(335)125(73-101(2)3)261-188(336)126(74-108-33-13-12-14-34-108)262-181(329)118(39-19-24-63-222)255-198(346)139(93-364)275-191(339)130(78-151(225)295)265-182(330)120(42-27-66-238-216(231)232)256-199(347)140(94-365)276-203(351)142(96-367)277-205(353)147-45-30-69-286(147)157(301)90-244-177(325)137(91-289)272-184(332)123(54-57-160(306)307)258-197(345)138(92-363)273-172(320)112(223)52-55-158(302)303)208(356)278-143(97-368)200(348)254-117(38-18-23-62-221)179(327)252-119(41-26-65-237-215(229)230)178(326)246-103(5)170(318)250-114(40-25-64-236-214(227)228)173(321)240-87-154(298)249-131(80-161(308)309)192(340)267-132(81-162(310)311)193(341)259-124(58-72-371-10)185(333)266-133(82-163(312)313)195(343)268-134(83-164(314)315)194(342)263-127(75-109-48-50-111(293)51-49-109)189(337)274-141(95-366)201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144(98-369)202(350)269-135(84-165(316)317)196(344)280-145(99-370)212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293,363-370H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239)/t102-,103-,104-,105+,106+,107+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,166-,167-,168-,169-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBBKEHLEPNMMF-SSUNCQRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)NCC(=O)N5CCCC5C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C7CCCN7C(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C217H349N71O74S9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5425 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129038-42-2 | |
Record name | Echistatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129038422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.